molecular formula C22H16ClN5O3S B2753889 3-(BENZENESULFONYL)-N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866811-37-2

3-(BENZENESULFONYL)-N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2753889
CAS No.: 866811-37-2
M. Wt: 465.91
InChI Key: FNNOZVKMANNIMZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. The structure includes a benzenesulfonyl group at position 3 and a 3-chloro-4-methoxyphenyl substituent at the 5-amine position.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c1-31-19-12-11-14(13-17(19)23)24-20-16-9-5-6-10-18(16)28-21(25-20)22(26-27-28)32(29,30)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNOZVKMANNIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety. Its molecular formula is C27H19N5O3SC_{27}H_{19}N_{5}O_{3}S with a molecular weight of approximately 493.5 g/mol. The presence of the benzenesulfonyl group and the chloro and methoxy substituents on the phenyl ring are crucial for its biological activity.

Cytotoxicity

Research indicates that derivatives of quinazoline and triazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways such as p53, Bax, and Bcl-2 .

Table 1: Cytotoxic Activity against Various Cell Lines

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A1HT-2912

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells.

The mechanism underlying the cytotoxicity of 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine appears to involve multiple pathways:

  • EGFR and VEGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical for tumor growth and angiogenesis .
  • Cell Cycle Arrest : Studies suggest that this compound can arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating. This was evidenced by increased levels of cyclin-dependent kinase inhibitors in treated cells .
  • Apoptosis Induction : The compound significantly increases apoptotic markers in cancer cells, indicating its potential as an anti-cancer agent through apoptosis induction mechanisms .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study 1 : A derivative with a similar structure demonstrated significant cytotoxicity against HCT-116 colon cancer cells. The study highlighted the role of triazole moieties in enhancing anticancer activity through improved binding affinity to target proteins involved in cell signaling pathways .
  • Study 2 : Another investigation focused on quinazolinone-thiazole hybrids showed promising results in inhibiting tumor growth in vitro and in vivo models, reinforcing the therapeutic potential of compounds containing these structural motifs .

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

Key analogs differ in substituents on the quinazoline core and the aryl amine group:

Compound Name Substituents (Position) Key Structural Features References
3-(Benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Cl, 4-OCH₃ (aryl amine) Electron-withdrawing Cl and electron-donating OCH₃ N/A
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl (quinazoline), 4-isopropyl (aryl) Bulky isopropyl group; chloro on core
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine 4-OCH₂CH₃ (aryl amine) Ethoxy substituent with electron-donating effects

Key Observations :

  • Steric Effects : The isopropyl group in the 4-isopropylphenyl analog may hinder target binding, whereas smaller substituents like methoxy or ethoxy enhance solubility and reduce steric clash .

Computational and Theoretical Insights

  • Molecular Modeling: emphasizes the use of DFT methods (B3LYP, HF) with basis sets like 6-31G(d,p) to predict Mulliken charges and electrostatic potentials. Similar studies could elucidate the target compound’s reactivity, particularly the electron-deficient quinazoline core and sulfonamide interactions .

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